4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole
CAS No.: 1423034-22-3
Cat. No.: VC2573212
Molecular Formula: C10H7Cl2NO
Molecular Weight: 228.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423034-22-3 |
|---|---|
| Molecular Formula | C10H7Cl2NO |
| Molecular Weight | 228.07 g/mol |
| IUPAC Name | 4-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C10H7Cl2NO/c11-5-8-6-13-14-10(8)7-1-3-9(12)4-2-7/h1-4,6H,5H2 |
| Standard InChI Key | ZXUYYBNMKWMNHQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(C=NO2)CCl)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=NO2)CCl)Cl |
Introduction
Basic Properties and Structure
Chemical Identity
4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole is identified through several key parameters that define its chemical identity. Its unique structural arrangement gives rise to specific properties that distinguish it from related compounds.
| Property | Value |
|---|---|
| Chemical Name | 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |
| CAS Number | 1423034-22-3 |
| Molecular Formula | C10H7Cl2NO |
| Molecular Weight | 228.07 g/mol |
The compound is registered with CAS number 1423034-22-3, providing a standardized identifier for scientific reference and regulatory purposes. Its molecular formula C10H7Cl2NO indicates a structure containing 10 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom, resulting in a molecular weight of 228.07 g/mol.
Structural Characteristics
The structure of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole features a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in a 1,2-arrangement. This oxazole core provides the scaffold upon which two key functional groups are attached: a chloromethyl group at position 4 and a 4-chlorophenyl group at position 5.
Synthesis Methods
Laboratory Synthesis
The synthesis of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole typically involves a series of controlled chemical reactions under specific laboratory conditions. The primary synthetic route employs 4-chlorobenzyl chloride as a key starting material, which reacts with an appropriate oxazole precursor in the presence of a base catalyst.
The general synthesis procedure includes:
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Reaction of 4-chlorobenzyl chloride with a suitable oxazole precursor
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Addition of a base such as sodium hydroxide or potassium carbonate as a catalyst
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Heating the reaction mixture to temperatures between 80-100°C
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Maintaining the reaction for a sufficient duration to ensure complete conversion
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Purification of the final product through recrystallization or chromatographic techniques
This synthetic approach provides a reliable method for obtaining 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole with good yield and purity for research purposes.
Industrial Production Methods
For industrial-scale production, more sophisticated and efficient methods are employed to optimize yield, purity, and cost-effectiveness. These industrial processes often utilize:
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Continuous flow reactors instead of batch processes
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Precisely controlled reaction parameters
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Automated monitoring systems
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Optimized purification techniques
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Scaled-up equipment designed for larger production volumes
These industrial methodologies are designed to enhance the efficiency of synthesis while maintaining consistent product quality across production batches. The optimization of reaction conditions and purification protocols ensures the commercial viability of producing this compound for various applications.
Applications and Future Directions
Pharmaceutical Research Applications
The primary application of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole lies in pharmaceutical research, where it serves as:
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A lead compound for developing novel therapeutic agents
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A tool for studying structure-activity relationships
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A building block for synthesizing more complex bioactive molecules
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A probe for investigating specific biological pathways and targets
Researchers utilize this compound to explore how structural modifications affect biological activity, providing valuable insights for drug design and development.
Future Research Directions
Ongoing and future studies focusing on 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole aim to:
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Identify specific cellular pathways and molecular targets
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Develop structure-activity relationship models
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Optimize lead compounds for clinical development
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Explore combination therapies with established drugs
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Investigate potential applications beyond antimicrobial and anticancer effects
This research trajectory holds promise for translating the compound's biological activities into clinically relevant therapeutic applications.
Comparison with Similar Compounds
Structural Analogues
Several compounds share structural similarities with 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole while exhibiting distinct differences that affect their chemical and biological properties.
| Compound | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole | Reference compound | C10H7Cl2NO | 228.07 |
| 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | Different ring atom arrangement | C10H7Cl2NO | 228.07 |
| 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole | Isoxazole vs. oxazole ring structure | C10H7Cl2NO | 228.07 |
These structural analogues represent important comparison points for understanding how minor structural variations can significantly impact biological activity and chemical reactivity.
Activity Differences
The biological activities of these structurally related compounds may differ substantially due to:
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Variations in electronic distribution across the heterocyclic ring
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Different spatial arrangements of functional groups
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Altered binding affinities for biological targets
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Modified physicochemical properties affecting absorption and distribution
Comparative studies of these compounds provide valuable insights into structure-activity relationships that guide rational drug design efforts. The position of the chloromethyl group and the specific heterocyclic ring structure (oxazole vs. isoxazole) can dramatically influence the compound's interaction with biological systems.
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